
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline (DMTQ) is a compound that belongs to the family of tetrahydroisoquinolines. This compound has been the subject of research due to its potential therapeutic properties.
作用机制
The mechanism of action of 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline may act as an agonist at the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell survival, cell differentiation, and neurotransmitter release. Activation of the sigma-1 receptor has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have analgesic effects and to inhibit tumor growth.
实验室实验的优点和局限性
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have low toxicity. However, 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline. One area of research could be to further investigate its mechanism of action. Another area of research could be to explore its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, more research could be done to investigate its potential use in cancer therapy.
Conclusion
In conclusion, 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the family of tetrahydroisoquinolines. It has been the subject of research due to its potential therapeutic properties. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. While 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, it also has some limitations. There are several future directions for research on 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline, including further investigation of its mechanism of action and its potential use in cancer therapy.
合成方法
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized by the Pictet-Spengler reaction, which involves the condensation of an amino acid or its derivative with an aldehyde or ketone. This reaction results in the formation of a tetrahydroisoquinoline ring system. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline can also be synthesized from 4-methylcyclohexanone and 2,3-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid.
科学研究应用
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been the subject of research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor activities. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
6,7-dimethoxy-2-(4-methylcyclohexyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13-4-6-16(7-5-13)19-9-8-14-10-17(20-2)18(21-3)11-15(14)12-19/h10-11,13,16H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLQSTQNNRDBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-Dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

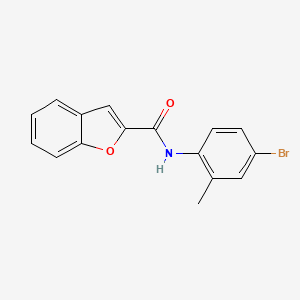
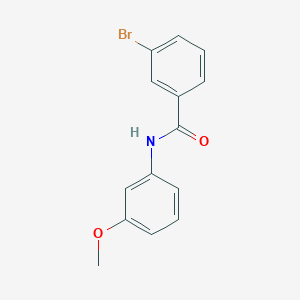
![N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5797489.png)
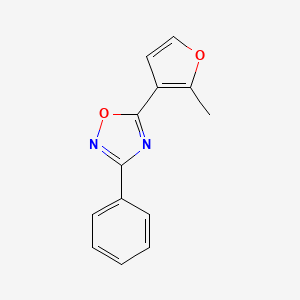
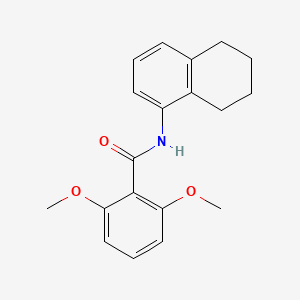

![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5797526.png)
![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
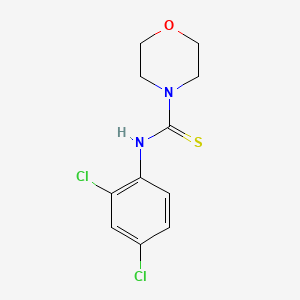
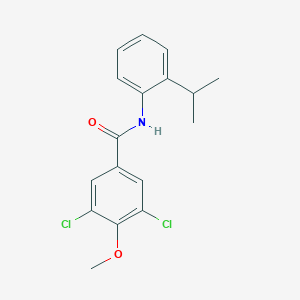
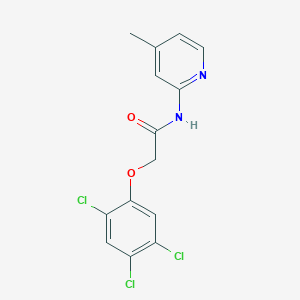
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)
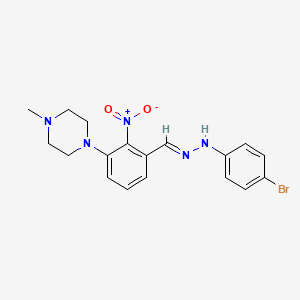
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)